molecular formula C20H17ClN2O2 B11122495 (6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B11122495
M. Wt: 352.8 g/mol
InChI Key: CBYBHWROHBYZND-UHFFFAOYSA-N
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Description

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro-substituted quinoline ring and a morpholine moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the Morpholine Moiety: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia or primary amines.

    Coupling Reaction: The final step involves coupling the chloro-substituted quinoline with the morpholine moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The methanone group can undergo hydrolysis in the presence of acidic or basic conditions to form carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted quinolines

    Hydrolysis: Carboxylic acids or alcohols

Scientific Research Applications

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenylquinoline: Lacks the morpholine moiety but shares the quinoline core structure.

    2-Phenylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of the methanone group.

    4-Morpholinylquinoline: Contains the morpholine moiety but lacks the phenyl group.

Uniqueness

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone is unique due to the presence of both the chloro-substituted quinoline ring and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

(6-chloro-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H17ClN2O2/c21-15-6-7-18-16(12-15)17(20(24)23-8-10-25-11-9-23)13-19(22-18)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2

InChI Key

CBYBHWROHBYZND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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